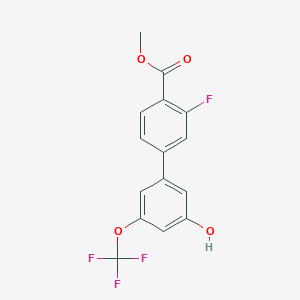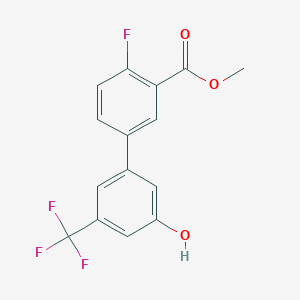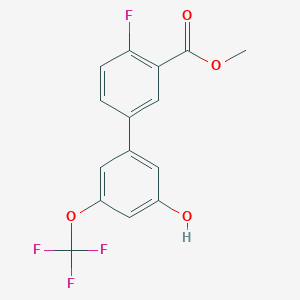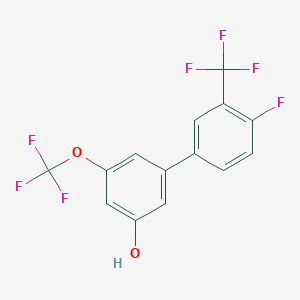
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, also known as 3-TFMOP, is a chemical compound used as a reagent in synthetic organic chemistry. It is a colorless liquid with a pungent odor and a melting point of -20 °C. 3-TFMOP is a versatile reagent that can be used in a variety of synthetic reactions such as the synthesis of heterocyclic compounds, the preparation of polymers, and the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% is based on its ability to form an intermediate adduct with an aromatic compound. This adduct can then be further reacted to form a variety of products, such as a ketone, an ester, or a heterocyclic compound.
Biochemical and Physiological Effects
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have no significant biochemical or physiological effects. It is classified as a non-toxic compound, with an oral LD50 of greater than 5 g/kg.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its versatility. It can be used in a variety of synthetic reactions, and it is relatively easy to synthesize and use. Additionally, it is non-toxic and has a low boiling point, making it easy to handle and store. However, 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% is a relatively expensive reagent, and its use is limited by its low solubility in water.
Orientations Futures
The use of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% in organic synthesis is an area of ongoing research. Potential future directions include the development of new synthetic methods using 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%, the development of new catalysts based on 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%, and the development of new applications in the synthesis of pharmaceuticals, organic semiconductors, and organic dyes. Additionally, researchers are exploring ways to improve the solubility of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% in water and other solvents, as well as ways to reduce its cost.
Méthodes De Synthèse
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using the Friedel-Crafts acylation reaction. This is a type of reaction in which an acid chloride or an anhydride reacts with an aromatic compound to form a ketone or an ester. In this case, the reaction of 3-trifluoromethylbenzoyl chloride and an aromatic compound such as benzene or toluene yields 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%.
Applications De Recherche Scientifique
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of heterocyclic compounds, as a reagent for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals. Additionally, it has been used as a reagent for the synthesis of organic semiconductors and for the synthesis of organic dyes.
Propriétés
IUPAC Name |
3-(trifluoromethoxy)-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O3/c15-13(16,17)22-11-3-1-2-8(5-11)9-4-10(21)7-12(6-9)23-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZNRWXCQIDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686735 |
Source


|
| Record name | 3',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261965-08-5 |
Source


|
| Record name | 3',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)